molecular formula C11H21NO3S B2556666 tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate CAS No. 1648864-62-3

tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate

Cat. No.: B2556666
CAS No.: 1648864-62-3
M. Wt: 247.35
InChI Key: SPRGPNAJDMIWRN-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate is a chemical compound with the molecular formula C11H21NO3S and a molecular weight of 247.36 g/mol . This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms. The tert-butyl group and the hydroxyethyl group attached to the thiomorpholine ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate typically involves the reaction of thiomorpholine with tert-butyl chloroformate and 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyethyl group .

Scientific Research Applications

tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with target molecules, while the thiomorpholine ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate is unique due to the presence of both a thiomorpholine ring and a hydroxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-7-16-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRGPNAJDMIWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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